2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile
Overview
Description
2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile is a naturally occurring compound isolated from the roots of Lithospermum officinale . It is a type of alkaloid and has been proposed as a potential marker of botanical origin for phacelia honey . The compound has a molecular formula of C14H19NO8 and a molecular weight of 329.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile involves several steps, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as DMSO, pyridine, methanol, and ethanol . The synthetic route may include steps like hydrolysis, glycosylation, and cyclization under controlled conditions.
Industrial Production Methods
The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of simpler compounds.
Scientific Research Applications
2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as a marker for botanical origin in phacelia honey.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to its biological effects. detailed studies on its exact mechanism of action are limited, and further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile include:
Lithospermoside: (CAS#63492-69-3)
Menisdaurin: (CAS#67765-58-6)
Ehretioside B: (CAS#156368-84-2)
Coclauril: (CAS#127350-68-9)
(2,4-Dihydroxyphenyl)acetonitrile: (CAS#57576-34-8)
p-Vinylphenyl O-beta-D-glucopyranoside: (CAS#62470-46-6)
p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside: (CAS#112047-91-3)
Ptelatoside B: (CAS#90852-99-6).
Uniqueness
This compound is unique due to its specific structure and its role as a marker for botanical origin in phacelia honey. Its distinct molecular configuration and functional groups set it apart from other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIDBJNWXCWLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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